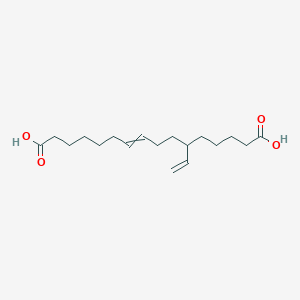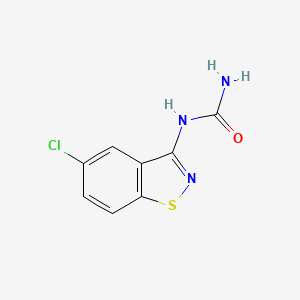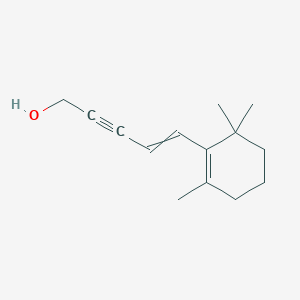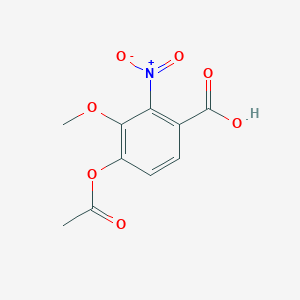
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- is a derivative of benzoic acid, characterized by the presence of acetyloxy, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by nitration and methoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient purification techniques like recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyloxy and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions include amino derivatives, quinones, and various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in certain polymers
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of microbial growth and modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro-.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
4-Methoxybenzoic acid: Shares the methoxy functional group but lacks the nitro and acetyloxy groups
Uniqueness
The presence of both acetyloxy and nitro groups makes it particularly interesting for synthetic and industrial applications .
Propriétés
Numéro CAS |
99185-39-4 |
|---|---|
Formule moléculaire |
C10H9NO7 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
4-acetyloxy-3-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO7/c1-5(12)18-7-4-3-6(10(13)14)8(11(15)16)9(7)17-2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
LWUDWUMNULNWGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


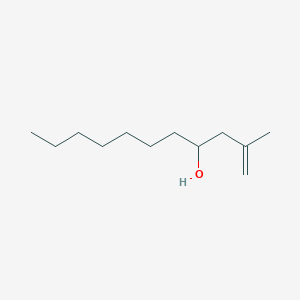
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
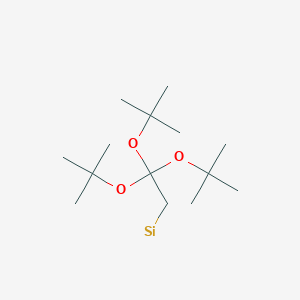
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
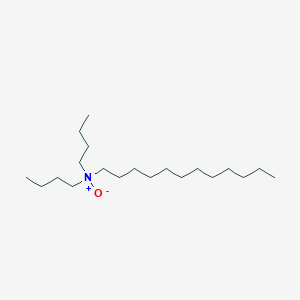
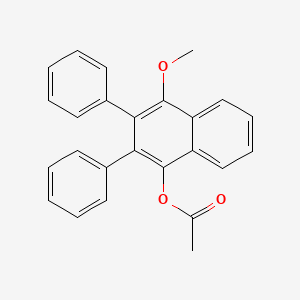
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
